

NMR characterization of 4-Acetylphenyl trifluoromethanesulfonate reaction products

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Compound of Interest

Compound Name: 4-Acetylphenyl
trifluoromethanesulfonate

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A comprehensive guide to the NMR characterization of **4-acetylphenyl trifluoromethanesulfonate** and its palladium-catalyzed cross-coupling reaction products is presented below. This guide offers a comparative analysis with the analogous reactions of 4-bromoacetophenone, a common alternative, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

NMR Characterization of 4-Acetylphenyl Trifluoromethanesulfonate

4-Acetylphenyl trifluoromethanesulfonate serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to the excellent leaving group ability of the triflate moiety.^[1] Its structure combines the reactive triflate group with an acetylphenyl moiety, providing a handle for further molecular modifications.

Table 1: NMR Spectral Data for **4-Acetylphenyl Trifluoromethanesulfonate**

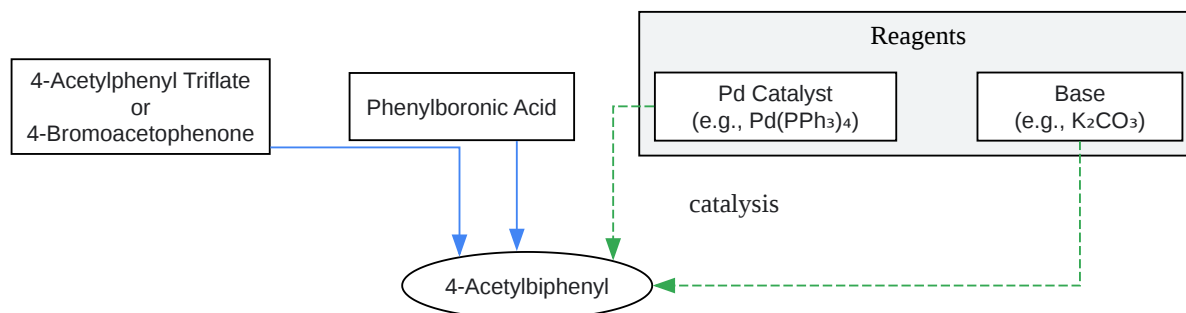
Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	8.11	Doublet	8.8	Ar-H (ortho to acetyl)
^1H	7.45	Doublet	8.8	Ar-H (ortho to triflate)
^1H	2.64	Singlet	-	-CH ₃
^{13}C	196.8	Singlet	-	C=O
^{13}C	153.5	Singlet	-	C-OTf
^{13}C	135.2	Singlet	-	C-C=O
^{13}C	130.3	Singlet	-	Ar-CH (ortho to acetyl)
^{13}C	121.7	Singlet	-	Ar-CH (ortho to triflate)
^{13}C	118.7	Quartet	320.9	-CF ₃
^{13}C	26.8	Singlet	-	-CH ₃

Palladium-Catalyzed Cross-Coupling Reactions

4-Acetylphenyl trifluoromethanesulfonate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds. A common and often more economical alternative to aryl triflates is the corresponding aryl bromide, in this case, 4-bromoacetophenone. The choice between a triflate and a bromide can influence reaction conditions and efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.



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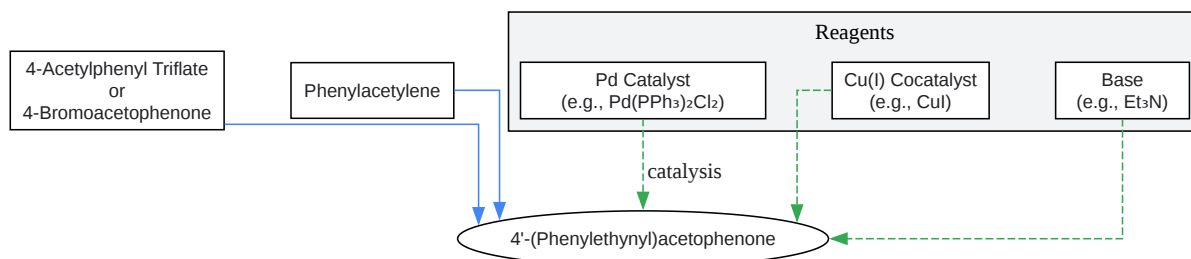
Suzuki-Miyaura coupling of 4-acetylphenyl electrophiles.

Table 2: NMR Data Comparison for Suzuki-Miyaura Coupling Product (4-Acetylbiphenyl)

Starting Material	Product	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
4-Acetylphenyl Triflate	4-Acetylbiphenyl	8.03 (d, 2H), 7.69 (d, 2H), 7.63 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.64 (s, 3H)	197.7, 145.8, 139.9, 135.8, 129.0, 128.9, 128.2, 127.3, 26.7
4-Bromoacetophenone	4-Acetylbiphenyl	8.03 (d, 2H), 7.69 (d, 2H), 7.63 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.64 (s, 3H)	197.7, 145.8, 139.9, 135.8, 129.0, 128.9, 128.2, 127.3, 26.7

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.



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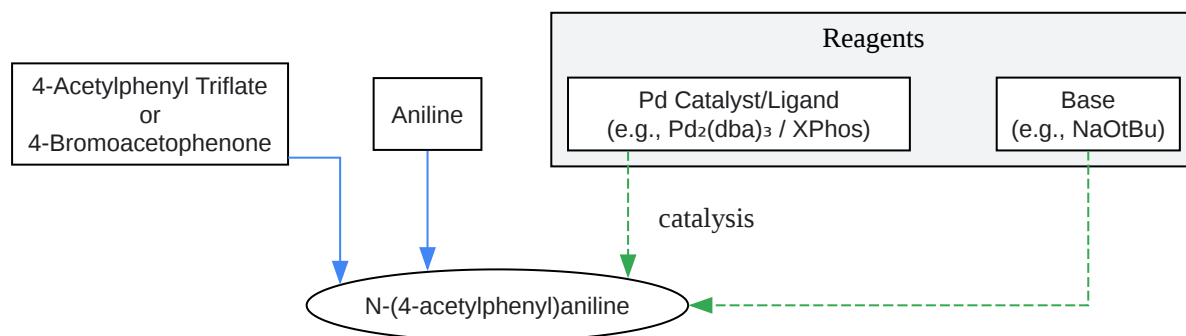
Sonogashira coupling of 4-acetylphenyl electrophiles.

Table 3: NMR Data Comparison for Sonogashira Coupling Product (4'-(Phenylethynyl)acetophenone)

Starting Material	Product	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
4-Acetylphenyl Triflate	4'-(Phenylethynyl)acetophenone	7.95 (d, 2H), 7.60 (d, 2H), 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 2.60 (s, 3H)	197.5, 136.5, 132.0, 131.8, 129.2, 128.5, 128.0, 122.5, 92.5, 88.8, 26.6
4-Bromoacetophenone	4'-(Phenylethynyl)acetophenone	7.95 (d, 2H), 7.60 (d, 2H), 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 2.60 (s, 3H)	197.5, 136.5, 132.0, 131.8, 129.2, 128.5, 128.0, 122.5, 92.5, 88.8, 26.6

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.



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References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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